molecular formula C24H27N5O3 B14970086 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B14970086
M. Wt: 433.5 g/mol
InChI Key: QYPUWTFKGHCUNN-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

The synthesis of 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the substituents. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Formation of Pyrimidine Ring: This often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The dimethoxybenzoyl group and the phenyl group can be introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or pyrimidine rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine and pyrimidine ring and has been studied for its acetylcholinesterase inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has been studied for its antibacterial activity and features a piperazine ring.

The uniqueness of 2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine lies in its specific substituents and their potential effects on its biological activity.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C24H27N5O3/c1-17-13-22(26-19-7-5-4-6-8-19)27-24(25-17)29-11-9-28(10-12-29)23(30)18-14-20(31-2)16-21(15-18)32-3/h4-8,13-16H,9-12H2,1-3H3,(H,25,26,27)

InChI Key

QYPUWTFKGHCUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC=CC=C4

Origin of Product

United States

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